molecular formula C9H6ClNO3 B2863146 6-chloro-7-methoxy-1H-indole-2,3-dione CAS No. 6501-79-7

6-chloro-7-methoxy-1H-indole-2,3-dione

Cat. No.: B2863146
CAS No.: 6501-79-7
M. Wt: 211.6
InChI Key: WINIDLWIIZXCJC-UHFFFAOYSA-N
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Description

6-Chloro-7-methoxy-1H-indole-2,3-dione is a synthetically tailored indole-2,3-dione derivative of significant interest in medicinal chemistry and drug discovery. The indole-2,3-dione core, commonly known as isatin, is widely recognized as a "privileged scaffold," meaning it is a molecular framework capable of binding to multiple biological targets and exhibiting a broad spectrum of pharmacological activities . The strategic introduction of both an electron-withdrawing chloro group and an electron-donating methoxy group on the benzene ring of the isatin nucleus creates a unique electronic profile that can be finely tuned to explore structure-activity relationships and optimize interactions with biological targets . While specific mechanistic studies on this exact compound are not extensively documented in publicly available literature, research on closely related isatin derivatives provides strong context for its research value. For instance, structurally similar compounds have been investigated as potent agonists or positive allosteric modulators for ion channels, such as the intermediate-conductance Ca²⁺-activated K⁺ channel KCa3.1, highlighting the potential of this chemical class in neuropharmacology and physiology research . Furthermore, isatin derivatives are frequently explored in oncology research for their potent cytotoxic effects against various cancer cell lines, often acting as kinase inhibitors or through other mechanisms that disrupt cellular proliferation . The reactivity of the isatin core, particularly at the C-3 carbonyl and the N-1 position, allows for straightforward synthetic diversification, making this compound a versatile and valuable building block for generating libraries of compounds in hit-to-lead optimization campaigns . This product is provided strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-7-methoxy-1H-indole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO3/c1-14-8-5(10)3-2-4-6(8)11-9(13)7(4)12/h2-3H,1H3,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WINIDLWIIZXCJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC2=C1NC(=O)C2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6501-79-7
Record name 6-chloro-7-methoxy-2,3-dihydro-1H-indole-2,3-dione
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Advanced Synthetic Methodologies for 6 Chloro 7 Methoxy 1h Indole 2,3 Dione and Analogues

Precursor Synthesis Strategies for Substituted Anilines

The cornerstone of synthesizing 6-chloro-7-methoxy-1H-indole-2,3-dione is the availability of its aniline (B41778) precursor, 3-chloro-2-methoxyaniline (B1345702). The synthesis of this crucial intermediate often begins with readily available starting materials like o-nitrotoluene.

A common route involves the chlorination of o-nitrotoluene, followed by reduction of the nitro group. For instance, o-nitrotoluene can be chlorinated using chlorine gas in the presence of a catalyst, such as iron filings, to yield 2-chloro-6-nitrotoluene (B1664060). Subsequent reduction of the nitro group can be achieved using various methods, including catalytic hydrogenation or, more traditionally, with iron powder in the presence of an acid like hydrochloric acid.

An alternative and efficient method for the reduction of 2-chloro-6-nitrotoluene to 3-chloro-2-methylaniline (B42847) involves the use of sulfur and sodium bicarbonate in N,N-dimethylformamide. This method offers the advantage of using inexpensive and non-toxic reagents. The reaction proceeds at elevated temperatures (110-140°C) over several hours to afford the desired aniline in good yield and high purity after filtration and distillation.

The methoxy (B1213986) group can be introduced at various stages. For example, 2-chloro-6-nitrophenol (B183082) can be methylated to 2-chloro-6-nitroanisole, which is then reduced to 3-chloro-2-methoxyaniline. A typical reduction procedure for such nitroanisoles involves the use of iron powder in a mixture of glacial acetic acid and an organic solvent like ethanol (B145695) or acetonitrile (B52724), followed by refluxing for several hours.

Starting MaterialReagents and ConditionsProductYield (%)
2-chloro-6-nitrotoluene1. Sulfur, Sodium Bicarbonate, DMF, 110-140°C, 10-24h3-chloro-2-methylaniline77-85%
2-chloro-6-nitrotoluene1. Iron powder, Hydrochloric acid, heat3-chloro-2-methylanilineNot specified
2-chloro-3-nitroanisole1. Iron powder, Acetic acid, Ethanol, reflux, 3.5h2-chloro-3-methoxyaniline100% (crude)

Cyclization and Ring-Closure Protocols for 1H-Indole-2,3-dione Formation

The construction of the 1H-indole-2,3-dione (isatin) core from substituted anilines can be accomplished through several classical named reactions. The choice of method often depends on the nature of the substituents on the aniline ring.

Sandmeyer Isatin (B1672199) Synthesis Adaptations for Halogenated and Methoxylated Precursors.synarchive.com

The Sandmeyer isatin synthesis is a long-standing and widely used method for preparing isatins. researchgate.netnih.gov The reaction proceeds through the formation of an isonitrosoacetanilide intermediate from the reaction of an aniline with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride. researchgate.netnih.gov This intermediate is then cyclized in the presence of a strong acid, typically concentrated sulfuric acid, to yield the isatin. researchgate.net

For anilines bearing both halogen and methoxy substituents, such as 3-chloro-2-methoxyaniline, the electronic effects of these groups must be considered. The methoxy group is electron-donating, which can facilitate the electrophilic cyclization step. Conversely, the chloro group is electron-withdrawing. The success of the Sandmeyer synthesis with such precursors can be influenced by the solubility of the isonitrosoacetanilide intermediate in the acidic cyclization medium. nih.gov Modifications to the classical procedure, such as the use of co-solvents or alternative strong acids like methanesulfonic acid, have been employed to improve yields with substituted anilines that exhibit poor solubility. nih.gov

Stolle Isatin Synthesis Modifications for Substituted Indole-2,3-diones.synarchive.com

The Stolle synthesis provides an alternative route to isatins and is particularly effective for the preparation of N-substituted derivatives. researchgate.netbiomedres.us The method involves the reaction of a primary or secondary arylamine with oxalyl chloride to form a chlorooxalylanilide intermediate. researchgate.net This intermediate is then cyclized under Friedel-Crafts conditions using a Lewis acid, such as aluminum chloride or boron trifluoride etherate. researchgate.netbiomedres.us

The Stolle method can be advantageous for anilines with electron-donating groups, like the methoxy group in 3-chloro-2-methoxyaniline, as these substituents can activate the aromatic ring towards the intramolecular electrophilic acylation. However, a significant drawback of the Stolle synthesis, especially with meta-substituted anilines, is the potential for the formation of a mixture of regioisomeric isatins (e.g., 4- and 6-substituted products), which can be challenging to separate.

Gassman Isatin Synthesis Applications.synarchive.com

The Gassman isatin synthesis offers another versatile approach that can accommodate a range of substituents on the aniline precursor. biomedres.usdergipark.org.tr This method involves the conversion of an aniline into a 3-methylthio-2-oxindole intermediate. biomedres.us The key step is the reaction of the N-chloroaniline, generated in situ, with a methylthioacetate ester to form an azasulfonium salt, which then undergoes a Sommelet-Hauser rearrangement. The resulting 3-methylthio-2-oxindole is then oxidized, often with agents like N-chlorosuccinimide, followed by hydrolysis to afford the desired isatin. biomedres.us

A notable advantage of the Gassman synthesis is its tolerance for both electron-donating and electron-withdrawing groups on the aniline ring. researchgate.net However, similar to the Stolle synthesis, the Gassman method can also yield mixtures of regioisomers when starting with meta-substituted anilines.

Regioselective Functionalization Approaches for this compound

Direct functionalization of a pre-formed isatin ring is an alternative strategy to introduce substituents at specific positions. For the synthesis of this compound, this would involve the regioselective chlorination of 7-methoxy-1H-indole-2,3-dione.

Halogenation Strategies at the C-6 Position

The electrophilic substitution of the isatin ring typically occurs at the C-5 and C-7 positions. However, the presence of a directing group, such as the methoxy group at the C-7 position in 7-methoxy-1H-indole-2,3-dione, can influence the regioselectivity of halogenation. The methoxy group is an ortho-, para-directing group. In the case of 7-methoxyisatin, the C-5 position is para to the methoxy group, and the C-6 position is ortho.

While direct C-6 halogenation of a 7-substituted isatin is not commonly reported, modern C-H activation and functionalization techniques offer potential avenues. Recent advancements in transition-metal-catalyzed C-H chlorination, for example, have shown promise for the regioselective halogenation of various aromatic and heteroaromatic compounds. These methods often employ directing groups to guide the catalyst to a specific C-H bond. The development of such a strategy for the C-6 chlorination of 7-methoxyisatin would be a valuable contribution to isatin chemistry.

Common chlorinating agents for aromatic systems include N-chlorosuccinimide (NCS). The reactivity and regioselectivity of NCS can be modulated by the choice of solvent and the use of catalysts. For instance, the use of catalytic amounts of dimethyl sulfoxide (B87167) (DMSO) with NCS has been shown to effect the chlorination of various heterocycles under mild conditions.

PrecursorReagentProductKey Features
7-methoxy-1H-indole-2,3-dioneN-Chlorosuccinimide (NCS)This compoundPotential for regioselective chlorination directed by the C-7 methoxy group.
7-azaindole1,2-dichloroethane, Rh catalystortho-chlorinated azaindolesDemonstrates regioselective C-H chlorination directed by a heterocyclic nitrogen.

Methoxy Group Introduction at the C-7 Position

The introduction of a methoxy group at the C-7 position of the isatin scaffold is a key step in the synthesis of this compound. This transformation is crucial as substitutions on the benzene (B151609) ring of the indole (B1671886) nucleus, particularly at positions C-5 and C-7, have been shown to significantly influence the molecule's biological properties. nih.govcalstate.edu The presence of substituents at the C-7 position, such as a methoxy group, can enhance the therapeutic potential of isatin derivatives. calstate.edu

The synthesis of 7-methoxy substituted indoles can be approached through various strategies, often involving multi-step sequences starting from appropriately substituted anilines. While a direct, single-step synthesis for this compound is not extensively detailed, general methodologies for indole and isatin synthesis can be adapted. For instance, a common strategy involves the cyclization of a precursor already containing the required methoxy and chloro substituents on the aromatic ring. acs.org

One plausible synthetic route would begin with a 3-chloro-2-methoxyaniline derivative. This starting material would then undergo a cyclization reaction to form the indole-2,3-dione core. Classic isatin synthesis methods, such as the Sandmeyer isonitrosoacetanilide isatin synthesis, could be adapted for this purpose. This would involve the reaction of the substituted aniline with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide, which is then cyclized under acidic conditions (e.g., sulfuric acid) to yield the desired isatin. The precise conditions would need to be optimized to accommodate the specific electronic effects of the chloro and methoxy substituents.

N-Substitution Reactions of this compound

The nitrogen atom at the N-1 position of the isatin ring is a versatile site for chemical modification, allowing for the synthesis of a wide array of N-substituted derivatives. nih.govuokerbala.edu.iq These reactions typically involve the deprotonation of the N-H group with a suitable base, followed by nucleophilic attack on an electrophilic substrate, such as an alkyl or acyl halide. The reactivity of the N-H bond makes N-alkylation and N-acylation common strategies for derivatization. uokerbala.edu.iq

For this compound, N-substitution reactions can be carried out to introduce various functional groups, thereby modulating the compound's physicochemical properties. The general scheme for N-substitution involves treating the isatin with a base like sodium hydride (NaH) in an aprotic polar solvent such as N,N-dimethylformamide (DMF), followed by the addition of an electrophile (e.g., R-X, where R is an alkyl or acyl group and X is a halide). nii.ac.jp

This methodology is applicable to a broad range of electrophiles, enabling the introduction of diverse substituents at the N-1 position. The successful synthesis of various N-substituted indole derivatives highlights the utility of this approach for creating chemical libraries for further investigation. nii.ac.jp

Table 1: Examples of N-Substitution Reactions on Indole Scaffolds Note: This table presents generalized N-substitution reactions applicable to the isatin core, based on methodologies for related indole derivatives. The specific yields for this compound would require experimental determination.

Reagent (R-X)BaseSolventProduct (N-Substituent)Reference
Benzyl bromideNaHDMFN-Benzyl nii.ac.jp
Methyl iodideK₂CO₃DMFN-Methyl nii.ac.jp
Acetyl chlorideEt₃NDCMN-Acetyl uokerbala.edu.iq
Boc-anhydrideNaHDMFN-Boc nih.gov

Microwave-Assisted and Solid-Supported Synthesis Methods

Modern synthetic methodologies are increasingly focused on improving reaction efficiency, reducing reaction times, and simplifying purification processes. Microwave-assisted synthesis and solid-supported synthesis represent two such advanced approaches that are applicable to the preparation of this compound and its derivatives.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions, often leading to dramatic reductions in reaction times, increased product yields, and cleaner reaction profiles compared to conventional heating methods. nih.govsciforum.net The application of microwave technology is particularly advantageous for the synthesis of heterocyclic compounds like indoles and their derivatives. nih.govmdpi.com Reactions that typically require harsh conditions and long hours of heating can often be completed in minutes under microwave irradiation. sciforum.netnih.gov

For instance, the cyclization step in isatin synthesis or subsequent N-substitution reactions could be significantly accelerated using a microwave reactor. mdpi.com The efficiency of microwave heating stems from the direct interaction of microwaves with polar molecules in the reaction mixture, leading to rapid and uniform heating. sciforum.net This technique aligns with the principles of green chemistry by reducing energy consumption and often allowing for solvent-free reaction conditions. sciforum.netnih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Heterocycles

Reaction TypeConventional Method (Time)Microwave Method (Time)Yield ImprovementReference
Quinoline (B57606) Synthesis8-10 hours10-15 minutesSignificant nih.gov
Indole Synthesis (Madelung)High Temp, Long Time20 minutes (solvent-free)Good (64%) sciforum.net
Knoevenagel Condensation2-5 hours5-10 minutes80-84% mdpi.com

Solid-Supported Synthesis: Solid-phase organic synthesis (SPOS) offers a powerful platform for the combinatorial synthesis of compound libraries. In this method, the starting material is covalently attached to a solid support, such as a polymeric resin. google.com Subsequent reactions are carried out on the resin-bound substrate, and excess reagents and by-products are easily removed by simple filtration and washing. The final product is then cleaved from the solid support.

This methodology could be adapted for the synthesis of a library of this compound derivatives. For example, a suitable linker could be attached to the isatin core, either at the N-1 position or another reactive site. This resin-bound isatin could then be subjected to various reactions to introduce diversity, followed by cleavage to release the final products. The main advantages of SPOS include the simplification of purification, the ability to drive reactions to completion using excess reagents, and the potential for automation. google.com

Green Chemistry Principles in the Synthesis of this compound Derivatives

Green chemistry focuses on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govbeilstein-journals.org The principles of green chemistry can be applied to the synthesis of this compound and its analogues to create more sustainable and environmentally benign synthetic routes.

Key green chemistry principles applicable to this context include:

Use of Safer Solvents and Reagents: Whenever possible, hazardous solvents should be replaced with greener alternatives such as water, ethanol, or ionic liquids. The choice of reagents should also prioritize those with lower toxicity and environmental impact.

Energy Efficiency: Employing energy-efficient methods like microwave-assisted synthesis can significantly reduce the energy consumption of chemical processes. nih.gov Photochemical reactions, which use visible light as an energy source, also represent a green approach. rsc.org

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. Catalysts are used in small amounts and can be recycled and reused, minimizing waste. Palladium-catalyzed coupling reactions, for instance, are powerful tools in indole synthesis that can be optimized for greener conditions. mdpi.com

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. Reactions like cycloadditions are highly atom-economical. rsc.org

Waste Prevention: It is better to prevent waste than to treat or clean it up after it has been created. This can be achieved through high-yield reactions and the use of recyclable catalysts and solvents. Ultrasound-mediated synthesis is another technique that can enhance reaction rates and yields, thereby minimizing waste. nih.gov

By integrating these principles, the synthesis of this compound derivatives can be made more efficient, cost-effective, and environmentally friendly.

Derivatization and Chemical Transformations of 6 Chloro 7 Methoxy 1h Indole 2,3 Dione

Modifications at the N-1 Position of the Indole (B1671886) Ring System

The nitrogen atom at the 1-position of the isatin (B1672199) ring is acidic and can be readily deprotonated by a suitable base to form an ambident nucleophile. This allows for a variety of substitution reactions, including N-alkylation, N-arylation, and N-acylation, providing a straightforward method for introducing molecular diversity.

N-Alkylation and N-Arylation: The introduction of alkyl or aryl groups at the N-1 position is a common strategy to modulate the physicochemical and pharmacological properties of isatin derivatives. These reactions typically proceed via a nucleophilic substitution mechanism, where the isatin anion attacks an appropriate electrophile. Common reagents and conditions for these transformations are summarized in the table below.

Table 1: Reagents and Conditions for N-1 Position Modifications
TransformationReagents and ConditionsProduct Type
N-AlkylationAlkyl halide (e.g., CH₃I, C₂H₅Br), Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, Acetone)N-Alkyl isatin derivatives
N-ArylationAryl halide (e.g., C₆H₅Br), Catalyst (e.g., CuI), Base (e.g., Cs₂CO₃), Solvent (e.g., DMSO)N-Aryl isatin derivatives
N-AcylationAcyl halide (e.g., CH₃COCl), Base (e.g., Pyridine, Triethylamine)N-Acyl isatin derivatives

N-Mannich Reactions: The N-H proton of isatins can also participate in Mannich reactions, which involve the aminoalkylation of an acidic proton. This reaction typically involves formaldehyde (B43269) and a primary or secondary amine, leading to the formation of N-aminomethyl derivatives. These derivatives are valuable intermediates for further synthetic transformations.

Reactions at the C-3 Carbonyl Moiety

The C-3 carbonyl group of the isatin ring behaves as a typical ketone and is the most reactive electrophilic site for nucleophilic attack. This reactivity has been extensively exploited for the synthesis of a wide range of isatin derivatives.

The C-3 ketone readily undergoes addition and condensation reactions with various nucleophiles.

Condensation with Active Methylene (B1212753) Compounds: In the presence of a base, the C-3 carbonyl group condenses with compounds containing an active methylene group, such as malononitrile, cyanoacetic esters, and barbituric acid derivatives. These Knoevenagel-type condensations lead to the formation of 3-ylidene derivatives, which are important precursors for the synthesis of more complex heterocyclic systems.

Schiff Base Formation: Isatins react with primary amines to form Schiff bases, also known as 3-imino derivatives. These reactions are often catalyzed by acids and are crucial for the synthesis of various biologically active compounds. For instance, the condensation of 7-chloroisatin (B1582877) with aromatic amines has been reported to yield Schiff bases that can be further elaborated.

Table 2: Nucleophilic Additions and Condensations at the C-3 Position
Reaction TypeNucleophile/ReagentProduct
Knoevenagel CondensationActive methylene compounds (e.g., CH₂(CN)₂)3-Ylidene derivatives
Schiff Base FormationPrimary amines (e.g., R-NH₂)3-Imino derivatives
Wittig ReactionPhosphorus ylides (e.g., Ph₃P=CHR)3-Alkylidene derivatives
Aldol CondensationKetones or aldehydes with α-hydrogens3-(2-Oxoalkyl) or 3-(2-hydroxy-2-oxoalkyl) derivatives

The C-3 carbonyl group is a key handle for the construction of spirocyclic and fused heterocyclic systems. These complex architectures are of significant interest in drug discovery.

Spiroannulations: Spirooxindoles can be synthesized through various reactions involving the C-3 carbonyl. For example, the reaction of Schiff bases derived from 7-chloroisatin with phenyl isocyanate or phenyl thioisocyanate has been shown to produce spiro azetidines and thioazetidines. Another common approach is the [3+2] cycloaddition of azomethine ylides, generated in situ from the condensation of isatins with α-amino acids, with various dipolarophiles.

Fused Heterocycle Formations: The C-3 carbonyl can also participate in reactions that lead to the formation of fused heterocyclic systems. For example, multicomponent reactions involving indoles, formaldehyde, and amino hydrochlorides can lead to the formation of indole-fused heterocycles. nih.govsemanticscholar.org

Transformations Involving the C-2 Carbonyl Group

The C-2 carbonyl group is part of an amide functionality and is generally less reactive towards nucleophiles than the C-3 ketone. However, under specific conditions, it can undergo transformations.

Reduction: Selective reduction of the C-2 amide carbonyl in the presence of the C-3 ketone is challenging. However, strong reducing agents like lithium aluminum hydride can reduce both carbonyl groups.

Ring-Opening and Rearrangement: Treatment of isatins with a base can lead to the hydrolysis of the C-2 amide bond, resulting in the formation of isatinic acid salts. Under acidic conditions, these can recyclize back to the isatin. Certain strong nucleophiles can induce ring-opening followed by rearrangement to form other heterocyclic systems, such as quinolines.

Electrophilic Aromatic Substitutions on the Benzenoid Ring

The benzene (B151609) ring of the isatin nucleus can undergo electrophilic aromatic substitution reactions. The directing effect of the substituents on the ring, as well as the deactivating effect of the carbonyl groups, plays a crucial role in determining the outcome of these reactions. In the case of 6-chloro-7-methoxy-1H-indole-2,3-dione, the methoxy (B1213986) group at C-7 is an activating, ortho-, para-directing group, while the chloro group at C-6 is a deactivating, ortho-, para-directing group. The electron-withdrawing nature of the fused pyrrole-2,3-dione ring also deactivates the aromatic ring towards electrophilic attack.

Pharmacophore Hybridization Strategies Utilizing the this compound Core

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores into a single molecule to create a hybrid compound with improved affinity, selectivity, and/or reduced side effects. The this compound scaffold is an attractive core for such strategies due to its versatile reactivity.

The N-1 and C-3 positions are the most common sites for linking the isatin core to other pharmacophoric moieties. For example, the N-1 position can be functionalized with a linker that connects to another biologically active molecule. Similarly, the C-3 position can be derivatized to form Schiff bases or other functionalities that can be attached to another pharmacophore. For instance, thiazole (B1198619) and isatin nuclei have been combined to create hybrid molecules with anticancer activity. nih.gov The unique substitution pattern of the 6-chloro-7-methoxyisatin core can provide specific steric and electronic properties to the resulting hybrid molecules, potentially leading to novel biological activities.

Advanced Spectroscopic and Analytical Characterization of 6 Chloro 7 Methoxy 1h Indole 2,3 Dione Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms, allowing for the mapping of the molecular framework.

Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In derivatives of 6-chloro-7-methoxy-1H-indole-2,3-dione, the aromatic protons typically appear in the downfield region of the spectrum, generally between δ 6.8 and 8.3 ppm. nih.gov The specific chemical shifts and coupling patterns are dictated by the substitution on the indole (B1671886) ring.

A key feature in the ¹H NMR spectra of these compounds is the signal for the indole N-H proton. This proton typically appears as a broad singlet at a significantly downfield chemical shift, often in the range of δ 11.3 to 11.6 ppm, due to its acidic nature and involvement in hydrogen bonding. nih.gov The methoxy (B1213986) group (-OCH₃) protons at the 7-position characteristically present as a sharp singlet at approximately δ 3.7-3.9 ppm, integrating to three protons. nih.govrsc.org For derivatives with aliphatic chains or other substituents, additional signals will appear in the upfield region of the spectrum, with their multiplicity and chemical shift providing further structural clues. nih.gov

Proton Type Typical Chemical Shift Range (δ, ppm) Multiplicity
Indole N-H11.3 - 11.6Singlet (broad)
Aromatic H6.8 - 8.3Multiplet/Doublet
Methoxy (-OCH₃) H3.7 - 3.9Singlet

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a spectrum of the carbon skeleton. In derivatives of this compound, the two carbonyl carbons (C2 and C3) of the dione (B5365651) moiety are particularly distinctive, appearing far downfield in the spectrum. nih.gov The amide-like carbonyl carbon typically resonates around δ 163 ppm, while the ketone carbonyl is also found in this region. nih.gov

The aromatic carbons of the indole ring produce a cluster of signals in the range of δ 102 to 159 ppm. nih.gov The carbon atom attached to the electron-withdrawing chlorine atom (C6) and the carbon attached to the electron-donating methoxy group (C7) will have their chemical shifts significantly influenced by these substituents. The methoxy carbon itself is readily identifiable as a sharp signal around δ 55-56 ppm. nih.govrsc.org

Carbon Type Typical Chemical Shift Range (δ, ppm)
Carbonyl (C=O)~163
Aromatic C102 - 159
Methoxy (-OCH₃) C55 - 56

For complex derivatives, one-dimensional NMR spectra can suffer from signal overlap. In such cases, two-dimensional (2D) NMR techniques are indispensable for unambiguous structural assignment. ipb.pt

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to carbon atoms, allowing for the definitive assignment of which protons are bonded to which carbons. ipb.pt

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for piecing together the molecular structure by revealing long-range correlations (typically over two or three bonds) between protons and carbons. For instance, it can show a correlation between the methoxy protons and the C7 carbon, confirming the position of the methoxy group. ipb.pt

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms, helping to map out spin systems within the molecule. ipb.pt

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY reveals correlations between protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining the stereochemistry and conformation of the molecule. ipb.pt

These advanced techniques are essential for confirming the substitution pattern and elucidating the complete and correct structure of novel this compound derivatives. ipb.pt

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum reveals the vibrational frequencies of different bonds, which are characteristic of specific functional groups.

For this compound derivatives, the IR spectrum is dominated by characteristic absorption bands. The N-H stretching vibration of the indole ring typically appears as a sharp peak in the region of 3100-3300 cm⁻¹. The most prominent features are the strong absorption bands corresponding to the two carbonyl (C=O) groups of the isatin (B1672199) core. These stretches are usually observed in the range of 1670-1750 cm⁻¹. nih.gov The aromatic C-H stretching vibrations are found around 3000-3100 cm⁻¹, while the aliphatic C-H stretches of the methoxy group appear just below 3000 cm⁻¹. nih.govbeilstein-journals.org Aromatic C=C bond stretching vibrations give rise to absorptions in the 1580-1610 cm⁻¹ region. nih.gov

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Indole N-HStretch3100 - 3300
Carbonyl C=OStretch1670 - 1750
Aromatic C-HStretch3000 - 3100
Aliphatic C-H (-OCH₃)Stretch2900 - 3000
Aromatic C=CStretch1580 - 1610

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides the exact molecular weight of a compound and offers insights into its structure through fragmentation analysis. The molecular formula of the parent compound, this compound, is C₉H₆ClNO₃, corresponding to a molecular weight of approximately 211.6 g/mol . chemsynthesis.com

High-resolution mass spectrometry (HRMS), often using techniques like electrospray ionization (ESI), can determine the molecular mass with very high precision, allowing for the unambiguous determination of the molecular formula. mdpi.com The mass spectrum of these compounds will show a characteristic isotopic pattern for the molecular ion peak [M]⁺ due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio). Analysis of the fragmentation patterns can help to confirm the structure, as specific fragments will be lost from the parent molecule in a predictable manner upon ionization.

X-ray Crystallography for Solid-State Structure Determination

While NMR provides the structure in solution, X-ray crystallography offers an unparalleled, definitive view of the molecular structure in the solid state. This technique involves diffracting X-rays off a single crystal of the compound to determine the precise three-dimensional coordinates of every atom. mdpi.com

For isatin derivatives, X-ray analysis reveals that the core indole-2,3-dione ring system is nearly planar. researchgate.net The analysis provides exact bond lengths, bond angles, and torsion angles. mdpi.com Crucially, it also elucidates the intermolecular interactions that govern the crystal packing, such as hydrogen bonding and π–π stacking. In the crystal lattice of related compounds, molecules often form dimers or infinite chains through N—H⋯O hydrogen bonds, where the indole N-H group acts as a hydrogen bond donor and a carbonyl oxygen acts as the acceptor. researchgate.netresearchgate.net The crystal structure of 6-chloro-1H-indole-2,3-dione, a closely related compound, shows that molecules are linked through N—H⋯O hydrogen bonds, forming chains that are further linked to form layers. researchgate.net Such detailed structural information is vital for understanding the solid-state properties of the material and for computational modeling studies. researchgate.net

Chromatographic Techniques for Purity Assessment and Isolation of this compound Derivatives

Chromatographic techniques are indispensable in the synthesis and characterization of this compound and its derivatives, serving the dual purpose of assessing the purity of synthesized compounds and isolating them from reaction mixtures. The selection of an appropriate chromatographic method is contingent on the specific requirements of the analysis, including the scale of separation and the physicochemical properties of the compounds of interest.

High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) stands as a premier analytical technique for the purity assessment of this compound derivatives due to its high resolution, sensitivity, and reproducibility. Reversed-phase HPLC (RP-HPLC) is the most commonly employed mode for the analysis of isatin derivatives, leveraging a nonpolar stationary phase and a polar mobile phase.

For the analysis of this compound, a C18 column is a standard choice for the stationary phase. The mobile phase typically consists of a mixture of acetonitrile (B52724) and water. sielc.com To enhance peak shape and resolution, acidic modifiers such as formic acid or phosphoric acid are often incorporated into the mobile phase. sielc.com These modifiers help to suppress the ionization of any acidic or basic functional groups within the molecule, leading to more symmetrical peaks.

The development of a specific HPLC method for this compound would involve a systematic optimization of the mobile phase composition and gradient. A typical starting point would be a gradient elution, beginning with a higher proportion of water and gradually increasing the concentration of acetonitrile. This approach allows for the efficient elution of both polar and nonpolar impurities. The retention time of the target compound will be influenced by the presence of the chloro and methoxy substituents, which increase its hydrophobicity compared to unsubstituted isatin.

Detection is commonly achieved using a UV-Vis detector, as the indole-2,3-dione core possesses a chromophore that absorbs in the UV region. The selection of an appropriate wavelength for detection is crucial for achieving high sensitivity and is determined by analyzing the UV spectrum of the compound.

A representative, though hypothetical, HPLC method for the purity determination of this compound is detailed in the table below.

ParameterCondition
Stationary Phase C18 (5 µm, 4.6 x 250 mm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-2 min: 5% B, 2-20 min: 5-95% B, 20-25 min: 95% B, 25-30 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 254 nm
Injection Volume 10 µL

This method is scalable and can be adapted for preparative HPLC to isolate larger quantities of the compound for further studies. sielc.com

Thin-Layer Chromatography (TLC) and Column Chromatography Applications

Thin-Layer Chromatography (TLC) and column chromatography are fundamental techniques for the qualitative monitoring of reactions and the preparative isolation of this compound derivatives.

Thin-Layer Chromatography (TLC) is a rapid and cost-effective method used to assess the progress of a chemical reaction and to determine the appropriate solvent system for column chromatography. For the analysis of isatin derivatives, silica (B1680970) gel 60 F254 plates are typically used as the stationary phase. The choice of the mobile phase, or eluent, is critical for achieving good separation. A common starting point for developing a TLC method for moderately polar compounds like this compound is a mixture of a nonpolar solvent, such as hexane (B92381) or cyclohexane, and a more polar solvent, like ethyl acetate (B1210297) or dichloromethane.

The polarity of the eluent is adjusted to achieve a retention factor (Rf) value for the desired compound that is ideally between 0.2 and 0.4, which generally translates to an effective separation in column chromatography. Visualization of the separated spots on the TLC plate is often possible under UV light (at 254 nm) due to the UV-active nature of the indole ring system.

Column Chromatography is the primary technique for the purification of this compound from crude reaction mixtures on a laboratory scale. The stationary phase is typically silica gel, packed into a glass column. The separation mechanism relies on the differential adsorption of the components of the mixture to the silica gel.

The selection of the mobile phase is guided by preliminary TLC analysis. A solvent system that provides a good separation of the target compound from impurities on the TLC plate is chosen for the column separation. The process involves loading the crude mixture onto the top of the silica gel column and then passing the eluent through the column. Less polar compounds will travel down the column more quickly, while more polar compounds will be retained more strongly by the silica gel and elute later. Fractions are collected sequentially and analyzed by TLC to identify those containing the pure product.

A summary of typical conditions for TLC and column chromatography for the purification of substituted isatins is provided in the table below.

TechniqueStationary PhaseTypical Mobile Phase Systems (v/v)Visualization
TLC Silica Gel 60 F254Hexane:Ethyl Acetate (e.g., 7:3, 1:1) Dichloromethane:Methanol (e.g., 98:2)UV Light (254 nm)
Column Chromatography Silica Gel (60-120 or 230-400 mesh)Hexane:Ethyl Acetate (gradient) Cyclohexane:Dichloromethane (gradient)TLC analysis of fractions

The specific ratio of solvents in the mobile phase for both TLC and column chromatography would require empirical determination to optimize the separation of this compound from any specific byproducts or unreacted starting materials in a given synthesis.

Structure Activity Relationship Sar Studies of 6 Chloro 7 Methoxy 1h Indole 2,3 Dione Analogues

Impact of Halogenation at C-6 on Biological Efficacy

The presence and nature of halogen substituents on the aromatic ring of the isatin (B1672199) core are critical determinants of biological activity. Halogenation at positions C-5, C-6, and C-7 has been shown to enhance the cytotoxic properties of isatin derivatives. rsc.orgfrontiersin.org Studies have indicated that di- and tri-halogenated isatins, in particular, exhibit potent antiproliferative effects, with IC50 values often in the low micromolar range. rsc.org

The introduction of a chlorine atom at the C-6 position, as seen in the parent compound of this article, is generally associated with an increase in lipophilicity, which can facilitate passage across cellular membranes. jetir.org This enhanced membrane permeability, coupled with the electronegativity of the halogen, can lead to improved binding to biological targets and, consequently, greater metabolic stability and selectivity. jetir.org While direct comparative studies of various halogens at the C-6 position in the presence of a C-7 methoxy (B1213986) group are limited, the general trend observed in broader isatin SAR studies suggests that halogenation at this position is a favorable modification for enhancing bioactivity. For instance, in a series of isatin-based hydrazones, halogen substituents at the 2,6-position of a separate C-ring were found to be the most potent derivatives. nih.gov

A theoretical study on isatin and its halogenated derivatives suggests that the substitution of bromine at certain positions can increase the stability of the molecule. jetir.org This implies that the type of halogen and its position can fine-tune the electronic and steric properties of the isatin scaffold, thereby influencing its biological profile.

Influence of Methoxy Substitution at C-7 on Biological Properties

The methoxy group at the C-7 position of the isatin ring is another key feature that significantly influences the compound's biological properties. The presence of methoxy groups in various heterocyclic compounds has been linked to enhanced anticancer activity. researchgate.net In a series of 7-deazapurine incorporating isatin hybrid compounds, the derivative with a methoxy substitution was found to be the most potent against a panel of cancer cell lines. ajprd.com

The methoxy group can influence the molecule's activity through several mechanisms. It is an electron-donating group, which can alter the electron density of the aromatic ring and thereby affect interactions with biological targets. Furthermore, the methoxy group can contribute to the lipophilicity of the compound, which, as mentioned earlier, is a critical factor for cell permeability. tandfonline.com In a study of methoxyflavone analogs, a C6,7-dimethoxy substitution was identified as a key structural feature for potent cell death effects, attributed to its lipophilic capacity and hydrophobic interactions. tandfonline.com

While the direct influence of a C-7 methoxy group in 6-chloro-isatin analogues has not been extensively reported, the available data from related heterocyclic systems suggest that this substitution is likely to be beneficial for enhancing biological efficacy, particularly in the context of anticancer and kinase inhibitory activities.

Role of N-1 Substituents in Modulating Bioactivity

The N-1 position of the isatin core is a common site for chemical modification, and the nature of the substituent at this position can have a profound impact on the biological activity of the resulting analogues. A variety of substituents, ranging from simple alkyl and aryl groups to more complex heterocyclic moieties, have been explored.

N-alkylation has been shown to be an effective strategy for enhancing the antibacterial activity of isatin derivatives. nih.gov In some cases, N-substituted isatins have demonstrated cytotoxic activity. mui.ac.ir For instance, the introduction of an N-benzyl group has been reported to lead to more active derivatives in certain contexts. frontiersin.orgmdpi.com However, the effect of N-substitution is not always positive. In one study, N-benzylation of an isatin moiety led to a decrease in antiproliferative activity against a breast cancer cell line.

The influence of N-1 substituents is highly dependent on the specific biological target. For example, in the context of caspase inhibition, the attachment of hydrophobic groups to the N-1 position has been found to yield potent inhibitors. nih.gov A series of N-1-substituted analogues of a small molecule nonpeptide caspase inhibitor were found to be potent inhibitors of caspases-3 and -7. researchgate.net

The size and nature of the N-1 substituent can also be critical. In a series of acrylate-containing isatin analogues, the size and orientation of the N-substitution were found to be important for their anticancer activity. nih.gov These findings underscore the complex role of the N-1 substituent in modulating the bioactivity of isatin analogues, with the optimal substituent varying depending on the desired therapeutic application.

Table 1: Effect of N-1 Substitution on Biological Activity of Isatin Analogues
N-1 SubstituentBiological ActivityKey FindingsReference
Alkyl groupsAntibacterialEnhances antibacterial activity. nih.gov
Benzyl groupAntiproliferativeCan lead to more active derivatives, but may also decrease activity in some contexts. frontiersin.orgmdpi.com
Hydrophobic groupsCaspase inhibitionYields potent caspase inhibitors. nih.gov
Acrylate-containing groupsAnticancerSize and orientation of the substituent are important for activity. nih.gov

Significance of C-3 and C-2/C-3 Carbonyl Group Modifications

The C-3 carbonyl group of the isatin scaffold is a highly reactive center that serves as a versatile handle for the synthesis of a diverse range of derivatives. Modifications at this position, including the formation of hydrazones, thiosemicarbazones, and spiro compounds, have led to the discovery of numerous biologically active molecules.

Isatin-3-hydrazones and Thiosemicarbazones: The condensation of the C-3 carbonyl group with hydrazines or thiosemicarbazides yields isatin-3-hydrazones and isatin-β-thiosemicarbazones, respectively. These classes of compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, and kinase inhibitory effects. nih.govnih.gov SAR studies on isatin-hydrazones have revealed that halogen substituents at the 2,6-position of a pendant C-ring are associated with high potency. nih.gov In one study, certain isatin-hydrazone derivatives exhibited excellent inhibitory activity against the cell cycle regulator CDK2 protein kinase. nih.gov Isatin-β-thiosemicarbazones have been identified as having selective activity against multidrug-resistant cancer cells. nih.gov

Spirooxindoles: The C-3 position is also a key site for the generation of spirooxindole derivatives, which are characterized by a spirocyclic system at this position. Spirooxindoles have emerged as a promising class of anticancer agents due to their unique three-dimensional structures and their ability to interact with multiple biological targets. bohrium.com The structural diversity of spirooxindole derivatives allows for the fine-tuning of their pharmacokinetic and pharmacodynamic properties. bohrium.com For instance, spirooxindole-pyrrolidine derivatives have shown significant cytotoxic activity against various cancer cell lines. bohrium.commdpi.com SAR studies on these compounds have indicated that substitution on the benzene (B151609) ring at the C-4 position of the pyrrolidine (B122466) ring can influence cytotoxicity. researchgate.net

Modifications at the C-2 carbonyl group are less common but can also influence biological activity. The planarity of the isatin and thiosemicarbazone moieties, stabilized by a hydrogen bond between the N3 proton and the C-2 carbonyl oxygen, is thought to be important for activity. nih.gov

Table 2: Biological Activities of C-3 Modified Isatin Analogues
ModificationDerivative ClassReported Biological ActivitiesReference
Condensation with hydrazinesIsatin-3-hydrazonesAnticancer, Kinase inhibition (CDK2) nih.gov
Condensation with thiosemicarbazidesIsatin-β-thiosemicarbazonesAnticancer (selective against MDR cells) nih.gov
SpirocyclizationSpirooxindolesAnticancer, Antiproliferative bohrium.commdpi.com

Correlations between Aromatic Ring Substitutions (beyond C-6 and C-7) and Activity Profiles

Substitutions on the aromatic ring of the isatin core at positions other than C-6 and C-7 also play a crucial role in determining the biological activity of the resulting analogues. The C-5 position, in particular, has been a frequent target for modification.

The introduction of a substituent at the C-5 position, such as a chlorine atom or a methyl group, has been found to be beneficial for antitumor activity in some isatin/dihydropyrazole hybrids. researchgate.net In a series of isatin-based caspase inhibitors, compounds with a 1-(pyrrolidinyl)sulphonyl or 2-(phenoxymethyl)pyrrolidin-1-yl)sulphonyl substitution at the C-5 position exhibited better inhibitory activity compared to unsubstituted derivatives. nih.govnih.gov

The electronic nature of the substituent at C-5 can have a significant impact on activity. For instance, in a series of isatin-based HDAC inhibitors, halogenation at the C-5 position produced the most active compounds, with the 5-chloro-substituted derivative being the most potent. nih.gov Conversely, in a different study, electron-donating groups at the C-5 position were found to be more favorable for activity. mdpi.com

Substitutions at the C-4 position have been less extensively studied, but some reports suggest that this position can also be modified to modulate bioactivity. A review of isatin hybrids indicates that the N-1, C-3, and C-5 positions are the most favorable for modifications, but that the C-4 and C-7 positions can also be altered. nih.gov

Physicochemical Parameters and Their Relationship to Biological Activities

The biological activity of isatin analogues is not solely determined by their structural features but is also strongly influenced by their physicochemical properties. Quantitative structure-activity relationship (QSAR) studies have been employed to elucidate the correlations between these parameters and biological efficacy.

Lipophilicity: Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical parameter that affects a drug's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov An increase in lipophilicity, which can be achieved through the introduction of halogen atoms or other lipophilic groups, can enhance the ability of a compound to cross cell membranes. jetir.org QSAR studies on isatin derivatives have often highlighted the importance of lipophilic substituents at various positions for anticancer activity. nih.gov

Electronic Parameters: The electronic properties of substituents, such as their electron-donating or electron-withdrawing nature, can significantly influence the binding of isatin analogues to their biological targets. ubaya.ac.id QSAR analyses have shown that descriptors related to the electronic environment of the molecule are often correlated with its biological activity. For example, the number of halogen atoms has been identified as a positive contributor to the anticancer activity of isatin derivatives. nih.gov

Steric Parameters: The size and shape of substituents can also play a crucial role in determining the biological activity of isatin analogues. ubaya.ac.id Steric hindrance can prevent a molecule from fitting into the binding site of its target, while a well-matched shape can lead to enhanced binding and activity. QSAR models have incorporated steric descriptors to account for these effects.

Table 3: Physicochemical Parameters and Their Impact on the Biological Activity of Isatin Analogues
Physicochemical ParameterDescriptionImpact on Biological ActivityReference
Lipophilicity (logP)The measure of a compound's solubility in a nonpolar solvent versus a polar solvent.Increased lipophilicity can enhance cell membrane permeability and biological activity. jetir.orgnih.gov
Electronic EffectsThe influence of substituents on the electron density of the molecule.Electron-donating or -withdrawing groups can modulate binding to biological targets. The number of halogens often positively correlates with anticancer activity. nih.govubaya.ac.id
Steric FactorsThe size and shape of the molecule and its substituents.Can influence the fit of the molecule into the binding site of a biological target, affecting activity. ubaya.ac.id

Mechanistic Insights into the Biological Activities of 6 Chloro 7 Methoxy 1h Indole 2,3 Dione Derivatives

Molecular Target Identification and Validation in In Vitro Systems

The precise molecular targets of 6-chloro-7-methoxy-1H-indole-2,3-dione derivatives are diverse and are often elucidated through in vitro screening and validation studies. A notable example, although on a closely related quinolone scaffold, highlights the potential for selective targeting. Derivatives of 3-aryl-6-chloro-7-methoxy-4(1H)-quinolone have been identified as potent antimalarial agents. In vitro studies have demonstrated that these compounds selectively inhibit the Plasmodium cytochrome bc1 complex, a crucial component of the parasite's electron transport chain, over its mammalian counterpart. nih.gov This selectivity is attributed to the specific 6-chloro-7-methoxy substitution pattern on the benzenoid ring of the 4(1H)-quinolone scaffold. nih.gov

Further research into the broader family of isatin (B1672199) (1H-indole-2,3-dione) derivatives has revealed a range of other potential molecular targets. These include, but are not limited to, various protein kinases and other enzymes that play critical roles in cellular signaling and disease progression. The identification and validation of these targets in in vitro systems are fundamental to understanding the therapeutic potential and mechanism of action of this class of compounds.

Enzyme Inhibition Mechanisms and Kinetics

The 1H-indole-2,3-dione scaffold is a recognized "privileged" structure in medicinal chemistry, known for its ability to interact with a variety of enzymes. The addition of chloro and methoxy (B1213986) substituents at the 6- and 7-positions, respectively, can significantly influence the inhibitory potency and selectivity of these derivatives.

Carbonic Anhydrase Inhibition

Derivatives of 1H-indole-2,3-dione have been investigated as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in numerous physiological processes. For instance, a series of 1H-indole-2,3-dione 3-thiosemicarbazones have demonstrated potent inhibitory activity against several human CA isoforms. Notably, 1-ethyl-5-chloro-substituted derivatives have shown strong inhibition of the hCA II isoenzyme. nih.gov While this study did not specifically include the 7-methoxy substitution, it highlights the potential of chlorinated indole-2,3-dione scaffolds to target this enzyme class. The inhibition mechanism typically involves the interaction of the inhibitor with the zinc ion in the active site of the enzyme.

Compound DerivativeTarget IsoformInhibition Constant (Ki)
1-ethyl-5-chloro-1H-indole-2,3-dione 3-[4-(3-sulfamoylphenyl)thiosemicarbazone]hCA II0.35 nM
1-benzyl-5-(trifluoromethoxy)-1H-indole-2,3-dione 3-[4-(3-sulfamoylphenyl)thiosemicarbazone]hCA II0.32 nM

Tyrosine Kinase Inhibition

The isatin scaffold is a well-known pharmacophore for the development of tyrosine kinase inhibitors. mdpi.com Various derivatives have been synthesized and evaluated for their ability to inhibit receptor tyrosine kinases, which are key regulators of cellular processes and are often dysregulated in cancer. mdpi.com For example, N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides have been investigated as potential anticancer agents, with some derivatives showing distinct antiproliferative activity. mdpi.com Although these are quinolone derivatives, the presence of the 6-chloro substituent is a shared feature with the compound of interest. The inhibitory mechanism of such compounds often involves competing with ATP for binding to the kinase domain of the receptor, thereby blocking downstream signaling pathways.

Compound ClassTarget Kinase FamilyNotable Activity
Isatin DerivativesReceptor Tyrosine KinasesAnticancer properties
N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamidesPI3KαAntiproliferative activity

Histone Deacetylase Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their inhibitors have emerged as a promising class of anticancer agents. While specific studies on this compound derivatives as HDAC inhibitors are not prevalent, the broader class of indole (B1671886) derivatives has been explored for this activity. For example, some indole-based hydroxamic acid derivatives have been shown to be potent inhibitors of HDACs. nih.gov The general mechanism of action for many HDAC inhibitors involves the chelation of the zinc ion in the enzyme's active site by a zinc-binding group on the inhibitor.

5-Lipoxygenase Inhibition

5-Lipoxygenase (5-LOX) is a key enzyme in the biosynthesis of leukotrienes, which are inflammatory mediators. Inhibition of 5-LOX is a therapeutic strategy for inflammatory diseases. While direct evidence for 5-LOX inhibition by this compound derivatives is limited, other heterocyclic compounds containing the indole nucleus have been investigated as 5-LOX inhibitors. The mechanism of inhibition can vary, with some compounds acting as redox inhibitors by interacting with the non-heme iron atom in the active site of the enzyme, while others may act as non-competitive inhibitors.

Monoamine Oxidase Inhibition

Isatin and its derivatives are known inhibitors of monoamine oxidases (MAOs), enzymes that are crucial in the metabolism of monoamine neurotransmitters. Both MAO-A and MAO-B isoforms can be targeted by isatin-based compounds. Studies on C5- and C6-substituted isatin analogues have demonstrated that substitution at these positions can enhance the potency and selectivity of MAO-B inhibition. nih.gov For instance, indole-based compounds have been developed as highly potent and selective MAO-B inhibitors. nih.gov The inhibition of MAOs by these derivatives can protect against oxidative stress, suggesting a potential role in the treatment of neurodegenerative diseases.

Compound ClassTarget IsoformKey Finding
C5- and C6-substituted IsatinsMAO-BSubstitution enhances potency and selectivity
Indole-based derivativesMAO-BPotent and selective inhibition

Receptor Binding Modulations and Ligand-Receptor Interactions

The scientific literature reviewed did not provide specific data regarding the binding affinity or functional activity of this compound or its direct derivatives at serotonin (B10506) receptors such as 5-HT1AR, 5-HT6R, or 5-HT7R. While the broader indole moiety is crucial for activity in some multi-target serotonin receptor ligands, specific structure-activity relationships for the isatin scaffold at these receptors are not detailed. mdpi.com

No specific data on the interactions of this compound derivatives with dopamine (B1211576) receptors, including the D2 subtype, were identified in the reviewed literature. Although other indole-containing heterocyclic systems have been explored as dopamine receptor ligands, the specific contribution of the 6-chloro-7-methoxy-isatin scaffold remains uncharacterized. mdpi.com

Extensive research on 6,7-dichloro-1H-indole-2,3-dione-3-oxime (NS309), an analogue structurally related to the 6-chloro-7-methoxy-isatin core, has established this class of compounds as potent modulators of intermediate-conductance Ca2+-activated K+ channels (KCa3.1). nih.govnih.gov NS309 functions as a positive allosteric modulator, significantly increasing the apparent Ca2+ sensitivity of the channel without affecting BK-type channels. nih.govtandfonline.comrndsystems.com

This modulation has a profound effect on channel gating. In inside-out patch-clamp experiments, a 10 μM concentration of NS309 was shown to shift the calcium EC50 for KCa3.1 activation from 430 nM to just 31 nM. nih.govchapman.edu Furthermore, NS309 can elicit greater responses than even saturating concentrations of intracellular calcium, leading to its classification as a "superagonist". nih.govchapman.edu Molecular modeling and mutagenesis studies have identified the binding site of NS309 at the interface between the intracellular S4-S5 linker of the KCa3.1 channel and the N-lobe of its associated calmodulin (CaM) protein. chapman.edu By binding in this pocket, NS309 stabilizes the open state of the channel and promotes a sustained widening of the inner hydrophobic gate, thereby increasing its open probability. chapman.edu

Modulatory Effect of NS309 on KCa3.1 Channel Activation
CompoundTargetConditionEC50 of Ca2+Reference
ControlKCa3.1-430 nM nih.govchapman.edu
NS309 (10 µM)KCa3.1In the presence of modulator31 nM nih.govchapman.edu

Derivatives of indole-2,3-diones, specifically N-(indol-3-ylglyoxylyl)amino acids, have been investigated for their affinity to the central benzodiazepine (B76468) receptor. nih.govnih.gov These compounds, which can be synthesized via the ring-opening of the isatin parent structure, interact with the receptor in a manner that is highly dependent on the electronic properties of substituents on the indole ring and the molecular size and stereochemistry of the amino acid moiety. nih.govnih.gov

Structure-activity relationship studies revealed that derivatives with an electron-withdrawing group, such as N-[(5-chloroindol-3-yl)glyoxylyl]glycine or -alanine esters, were the most potent inhibitors of [3H]flunitrazepam binding. nih.gov Conversely, analogues bearing an electron-donating 5-methoxy group were found to be considerably less active. nih.govresearchgate.net This suggests that electron-withdrawing substituents like the chloro group at position 6 of the parent compound may contribute favorably to binding affinity. Furthermore, research on optically active derivatives showed a clear stereoselective preference, with the D-form of the amino acid moiety being more potent than the L-form or the racemic mixture. nih.gov Pharmacological data for the most active compounds indicate they behave as inverse agonists at the benzodiazepine receptor. nih.gov

Relative Potency of Substituted N-(indol-3-ylglyoxylyl)amino Acid Derivatives at the Benzodiazepine Receptor
Indole Ring SubstituentRelative PotencyReference
5-ChloroHigh nih.gov
5-BromoHigh nih.gov
5-NitroHigh nih.gov
5-MethoxyLow nih.govresearchgate.net

Cellular Pathway Perturbations and Signaling Cascade Interventions

The interactions of this compound derivatives with specific molecular targets lead to significant perturbations of cellular signaling pathways.

Based on the activity of the analogue NS309, modulation of the KCa3.1 channel provides a clear mechanism for intervention in calcium signaling cascades. The activation of KCa3.1 channels causes potassium ion efflux, leading to membrane hyperpolarization. This change in membrane potential increases the electrochemical driving force for calcium entry through Ca2+-permeable channels, thereby influencing a multitude of Ca2+-dependent downstream processes. KCa3.1 channels are known to play important roles in controlling the proliferation of cells such as vascular smooth muscle cells and modulating activation processes in immune cells, indicating that compounds targeting this channel can interfere with pathways related to inflammation and tissue remodeling. researchgate.net

The binding of ring-opened isatin derivatives to the benzodiazepine receptor site on GABAA receptors directly perturbs GABAergic neurotransmission. By acting as inverse agonists, these compounds reduce the chloride current induced by GABA, thereby decreasing the inhibitory tone in the central nervous system. nih.gov This leads to neuronal excitation, a functional outcome opposite to that of classical benzodiazepine agonists which enhance GABA-mediated inhibition.

Antimicrobial Mechanisms of Action

Derivatives of the indole-2,3-dione scaffold have demonstrated significant activity against a wide spectrum of microbial pathogens. The mechanisms behind these activities are multifaceted, involving the disruption of essential cellular processes, from cell wall synthesis to gene expression.

Antibacterial Activity Mechanisms (e.g., against E. coli, S. aureus, Methicillin-resistant S. aureus (MRSA), B. subtilis, Pseudomonas sp.)

The antibacterial action of this compound derivatives is often attributed to their ability to interfere with fundamental bacterial physiology. Research into various indole derivatives has highlighted several key mechanisms.

One primary mechanism involves the disruption of bacterial respiratory metabolism and the compromising of cell membrane integrity. nih.gov A synthetic indole derivative, identified as SMJ-2, has been shown to be effective against multidrug-resistant Gram-positive bacteria by inhibiting respiratory metabolism and causing membrane potential disruption. nih.gov This interference with energy production and the physical barrier of the cell leads to bacterial death. nih.gov The compound was found to disrupt the mevalonate (B85504) pathway, which is crucial for the synthesis of farnesyl diphosphate, a precursor to the antioxidant staphyloxanthin in S. aureus. nih.gov This disruption leads to an increase in reactive oxygen species, ultimately causing cell death. nih.gov

Against Staphylococcus aureus, including methicillin-resistant strains (MRSA), the antibacterial mechanism can also involve the inhibition of key enzymes and the disruption of cell integrity. fip.orgnih.gov Some derivatives act by inhibiting ATPase function and bacterial gyrase, an enzyme essential for DNA replication. fip.org Proteomic analysis of S. aureus treated with sertindole, another indole derivative, revealed a triggered cell wall stress response and oxidative stress. nih.gov This suggests that these compounds can damage the cell envelope, leading to the upregulation of stress response systems like the VraS/VraR two-component system. nih.gov

In Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, chloroindole derivatives have been found to act as signaling molecules and virulence inhibitors. They can downregulate the expression of virulence genes associated with adhesion, stress regulation, and toxin production. frontiersin.org Specifically, chloroindoles were found to repress the csgAB operon, which is involved in the formation of curli fibers, an essential component of the biofilm matrix in E. coli. frontiersin.org Furthermore, these compounds can competitively inhibit the production of natural indole, a signaling molecule that plays a role in biofilm formation and drug resistance. frontiersin.orgcam.ac.uk In P. aeruginosa, indole and its hydroxylated derivatives have been shown to repress the synthesis of quorum sensing-regulated virulence factors like pyocyanin (B1662382) and pyoverdine. nih.gov

The substitution pattern on the indole ring, such as the position of the chloro group, significantly influences the antibacterial potency. For instance, studies on bisindole tetrahydrocarbazoles showed that 5-chloro and 5-cyano substitutions on the indole moiety were favorable for activity against MRSA strains, while 6-bromo substitutions led to a loss of activity. mdpi.com

Table 1: Antibacterial Activity of Indole Derivatives

Derivative TypeTarget OrganismObserved Mechanism/ActivityReference
Synthetic Indole Derivative (SMJ-2)Gram-positive bacteria (e.g., S. aureus, B. subtilis)Inhibits respiratory metabolism; disrupts membrane potential; interferes with mevalonate pathway. nih.gov
ChloroindolesE. coliDownregulates virulence genes (sitA, uvrY, csrA); represses curli formation (csgAB operon); competitively inhibits indole signaling. frontiersin.org
SertindoleS. aureusDisrupts cell integrity; triggers cell wall stress response (upregulates VraS/VraR); induces oxidative stress. nih.gov
7-HydroxyindoleP. aeruginosaRepresses genes for virulence factors (pyocyanin, PQS, pyoverdine). nih.gov
Cis-5-chloro indole substituted tetrahydrocarbazoleMRSAExhibits potent activity with MIC values around 1–2 µg/mL. mdpi.com

Antifungal Activity Mechanisms (e.g., against Candida albicans)

The mechanisms of antifungal action for indole derivatives, particularly against opportunistic pathogens like Candida albicans, often revolve around the inhibition of virulence factors such as biofilm formation and hyphal morphogenesis. nih.gov The transition from yeast to hyphal form is critical for the pathogenicity of C. albicans, enabling it to invade host tissues. nih.gov

Derivatives of related heterocyclic structures, such as flavonoids, have demonstrated potent antibiofilm activity. For example, 3,2′-dihydroxyflavone was found to significantly inhibit germ tube and hyphae formation in C. albicans. nih.gov Transcriptomic analysis revealed that this compound downregulates the expression of genes essential for hyphal formation and biofilm development, including ECE1, HWP1, TEC1, and UME6. nih.gov Concurrently, it upregulates regulators that suppress the yeast-to-hyphae transition, such as YWP1. nih.gov While this data is for a flavonoid, the strategy of targeting virulence gene expression is a plausible mechanism for isatin derivatives as well.

General antifungal mechanisms often target the fungal cell wall or cell membrane. nih.gov The cell wall, absent in mammalian cells, is an attractive target, with drugs like echinocandins inhibiting β-1,3-glucan synthase. nih.gov The cell membrane's integrity, maintained by ergosterol, is another common target. It is conceivable that isatin derivatives could interfere with these pathways, although specific studies on this compound are needed to confirm this.

Antimycobacterial Activity Mechanisms

The search for novel treatments for mycobacterial infections, such as tuberculosis, has led to the investigation of various heterocyclic compounds. While specific mechanistic data for this compound is limited, studies on structurally related molecules provide valuable clues.

Research on quinoline (B57606) derivatives, which share a heterocyclic core, indicates that substitutions play a critical role in antimycobacterial potency. nih.gov For instance, altering a methoxy group to a chlorine atom at the 6-position of a quinoline ring was shown to maintain inhibitory potency against Mycobacterium tuberculosis. nih.gov Structure-activity relationship (SAR) studies suggest that bulky and hydrophobic substituents enhance binding affinity and activity. nih.gov Another study on indeno[1,2-c]isoxazole analogues found that a 6,7-dimethoxy-3-(4-chloro phenyl) derivative was highly active against both sensitive and isoniazid-resistant M. tuberculosis, though the precise mechanism was not elucidated. nih.gov These findings underscore the importance of the chloro and methoxy substitutions in designing potent antimycobacterial agents.

Antiviral Activity Mechanisms

Isatin derivatives have emerged as promising antiviral agents, particularly as inhibitors of viral proteases, which are essential for viral replication.

A significant body of research has focused on the inhibition of the SARS-CoV-2 main protease (3CLpro), a key enzyme in the viral life cycle. nih.gov Indole carboxylate derivatives containing a chloropyridinyl ester have been identified as potent inhibitors of this enzyme. nih.gov The mechanism is covalent inhibition, where the Cys145 residue in the protease's active site attacks the ester group of the inhibitor, forming a stable covalent bond. nih.gov X-ray crystallography has provided detailed molecular insights into the binding properties of these inhibitors within the active site. nih.gov Substitutions on the indole ring can affect potency; for example, a 5-methyl indole derivative showed a significant loss of activity, likely by disrupting the angle of attack for the cysteine nucleophile. nih.gov

Table 2: Antiviral Activity of Indole Derivatives against SARS-CoV-2 3CLpro

CompoundEnzyme Inhibitory IC₅₀ (nM)Antiviral EC₅₀ (µM)Reference
Indole-chloropyridinyl ester (Compound 1)2502.8 nih.gov
N-allyl indole derivative (Compound 7d)73N/A nih.gov
Indoline derivative (Compound 2)32015 nih.gov

Beyond coronaviruses, indole derivatives have shown potential against other viruses. For instance, derivatives of the alkaloid lupinine (B175516) containing a 1,2,3-triazole linker have demonstrated activity against influenza viruses by targeting the surface proteins hemagglutinin and neuraminidase, thereby inhibiting viral replication. mdpi.com

Antioxidant Mechanisms

The isatin scaffold is associated with significant antioxidant activity. The mechanism of action is primarily based on the ability of these compounds to scavenge free radicals and reduce oxidative stress.

Studies using the ferric reducing antioxidant power (FRAP) assay have shown that certain hydrazone-isatin derivatives possess high antioxidant activity, comparable to that of ascorbic acid. mdpi.com The antioxidant capacity is influenced by the molecular structure, with bis(hydrazone-isatins) bearing electron-donating groups (like a methoxy group) on a benzene (B151609) ring showing enhanced radical scavenging ability. mdpi.com

Isatin itself, isolated from natural sources, has demonstrated antioxidant effects in lipid peroxidation assays. nih.gov This activity suggests that isatin and its derivatives can act as prophylactic agents against free radical-induced damage. nih.gov The presence of the indole nucleus, known for its electron-rich nature, likely contributes to this free radical scavenging capability. nih.gov

Anti-inflammatory Mechanisms

Derivatives of isatin and related scaffolds exhibit potent anti-inflammatory effects through multiple mechanisms, most notably the inhibition of key enzymes in the inflammatory cascade and the reduction of pro-inflammatory mediators.

A primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is responsible for the production of prostaglandins (B1171923) during inflammation. nih.govresearchgate.net A flavone (B191248) derivative with a similar 6-chloro-7-methyl substitution pattern was found to be a potent and highly selective COX-2 inhibitor. researchgate.net The design of novel indole derivatives often incorporates a sulfonyl group (SO₂Me), a key pharmacophore from selective COX-2 inhibitors like rofecoxib, to enhance this activity. nih.gov Some derivatives also exhibit dual inhibition of both COX-2 and 5-lipoxygenase (5-LOX), another important enzyme in the inflammatory pathway that produces leukotrienes. nih.gov

Beyond enzyme inhibition, these compounds can suppress the production of inflammatory cytokines. Studies have shown that indole derivatives can inhibit the production of tumor necrosis factor-alpha (TNF-α) in macrophages. nih.gov In vivo animal models have confirmed these effects. A 5-chloro isatin derivative was shown to significantly reduce carrageenan-induced paw edema, vascular permeability, and inflammatory cell migration in mice, demonstrating broad anti-inflammatory action. researchgate.net

Computational and Theoretical Chemistry Studies of 6 Chloro 7 Methoxy 1h Indole 2,3 Dione

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. researchgate.net For 6-chloro-7-methoxy-1H-indole-2,3-dione, DFT calculations would provide fundamental insights into its geometry, stability, and chemical behavior by analyzing how the electron density is distributed and how this distribution relates to the molecule's energy.

HOMO-LUMO Energy Gap Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial components of frontier molecular orbital (FMO) theory. The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron.

The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. uokerbala.edu.iquokerbala.edu.iq A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. uokerbala.edu.iq For this compound, this analysis would quantify its reactivity profile, indicating its potential to participate in chemical reactions. The presence of electron-withdrawing (chloro) and electron-donating (methoxy) groups on the aromatic ring would influence the energies of these orbitals and, consequently, the energy gap.

Atomic Charge Distributions and Electrostatic Potential Maps

DFT calculations can determine the distribution of electron density across the this compound molecule. Atomic charge distribution analysis assigns partial charges to each atom, revealing the electron-rich and electron-deficient centers within the structure.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of this charge distribution. It maps the electrostatic potential onto the electron density surface, using color-coding to identify regions of negative potential (typically red), which are susceptible to electrophilic attack, and regions of positive potential (typically blue), which are prone to nucleophilic attack. For this molecule, the MEP map would highlight the electronegative oxygen atoms of the dione (B5365651) group and the potential influence of the chlorine and methoxy (B1213986) substituents on the aromatic ring's electrostatic landscape.

Dipole Moment and Polarizability Investigations

Polarizability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. This property is fundamental to understanding intermolecular interactions, including dispersion forces. Theoretical calculations would quantify the polarizability of the molecule, which is influenced by its electron-donating and withdrawing groups. uokerbala.edu.iquokerbala.edu.iq

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.gov This method is instrumental in drug discovery for predicting the binding mode and affinity of a compound to a biological target. For this compound, docking studies would be performed to explore its potential as an inhibitor for various enzymes or receptors.

Binding Mode Predictions and Interaction Energy Calculations

Docking simulations would place the this compound molecule into the active site of a target protein in various possible conformations and orientations. A scoring function is then used to estimate the binding affinity for each pose. The results would predict the most stable binding mode, detailing the specific intermolecular interactions—such as hydrogen bonds, hydrophobic interactions, and halogen bonds—that stabilize the ligand-receptor complex. The calculation of interaction energy provides a quantitative measure of the binding strength.

Ligand Efficiency and Selectivity Profiling

Ligand efficiency (LE) is a metric used to optimize lead compounds in drug design. It relates the binding affinity of a molecule to its size (typically measured by the number of heavy atoms). By calculating LE, researchers can compare the effectiveness of different compounds on a per-atom basis, prioritizing those that are potent and compact.

Selectivity profiling involves docking the compound against multiple biological targets, including the intended target and known anti-targets (proteins that could cause adverse effects). This computational screening helps to predict whether this compound would bind selectively to its intended target or if it is likely to have off-target effects, providing an early assessment of its potential as a specific therapeutic agent.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. ijpbs.comut.ac.ir For isatin (B1672199) derivatives, QSAR studies have been instrumental in identifying the structural features that are critical for their various pharmacological effects, such as anticancer and antimicrobial activities. nih.govjournaljpri.comekb.eg

The development of predictive QSAR models for a class of compounds including this compound involves a systematic process. First, a dataset of structurally related isatin analogues with experimentally determined biological activities (e.g., IC50 values) is compiled. nih.govtandfonline.com Subsequently, a wide range of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, such as electronic, steric, hydrophobic, and topological properties.

Statistical methods like Multiple Linear Regression (MLR) or more advanced machine learning algorithms such as Genetic Algorithm-Partial Least Squares (GA-PLS) are then employed to build a model that links the descriptors to the observed activity. nih.govjournaljpri.com An MLR model for a hypothetical series of isatin derivatives might take the following form:

pIC₅₀ = β₀ + β₁(Descriptor₁) + β₂(Descriptor₂) + ... + βₙ(Descriptorₙ)

The quality and predictive power of the resulting model are rigorously validated using statistical metrics like the coefficient of determination (R²), the cross-validated correlation coefficient (Q²), and external validation with a test set of compounds not used in model building. researchgate.net Such models can then be used to predict the biological activity of new, unsynthesized compounds like this compound.

Statistical MethodDescriptionTypical Validation Parameters
Multiple Linear Regression (MLR)A statistical technique that uses several explanatory variables (descriptors) to predict the outcome of a response variable (biological activity).Coefficient of Determination (R²), Cross-validation Coefficient (Q²), Standard Error
Partial Least Squares (PLS)An extension of MLR that is particularly useful when the number of descriptors is large and there is multicollinearity among them.R², Q², Predicted Residual Sum of Squares (PRESS)
Genetic Algorithm (GA)An optimization technique used for variable selection, helping to identify the most relevant descriptors from a large pool to build a robust model.Fitness Score, Convergence Criteria

Through QSAR modeling, specific structural features, or descriptors, that significantly influence the biological potency of isatin derivatives can be identified. For this compound, several descriptors are expected to be critical.

Electronic Descriptors: The electron-withdrawing nature of the chlorine atom at position 6 and the electron-donating methoxy group at position 7 profoundly affect the electron distribution of the aromatic ring. Descriptors such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges are crucial for explaining interactions with biological targets. ut.ac.ir

Steric/Topological Descriptors: These descriptors, including molar refractivity (MR), molecular volume, and connectivity indices, describe the size and shape of the molecule. They are important for determining the goodness of fit within a receptor's binding pocket. journaljpri.com Studies on isatin analogues have shown that the number of halogen atoms can positively correlate with activity, suggesting the importance of this feature in this compound. nih.gov

Descriptor TypeExampleRelevance for this compound
ElectronicHOMO/LUMO EnergyInfluences charge transfer interactions and reactivity. The Cl and OCH₃ groups modulate these values.
LipophilicLogPDetermines solubility and ability to cross biological membranes. Both substituents contribute significantly.
StericMolar Refractivity (MR)Relates to molecular volume and polarizability, affecting binding affinity to target sites.
TopologicalWiener IndexDescribes molecular branching and compactness, influencing overall molecular shape.
ConstitutionalNumber of HalogensThe presence of the chlorine atom can be a key contributor to potency through halogen bonding or other interactions.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. mdpi.commdpi.com For a compound like this compound, MD simulations provide insights into its conformational preferences and its dynamic behavior, especially when interacting with a biological macromolecule such as a protein or enzyme. mdpi.comespublisher.com

The isatin core is largely planar and rigid, but simulations can reveal subtle conformational dynamics, such as puckering of the five-membered ring or rotations of the methoxy group. When docked into a protein's active site, MD simulations can assess the stability of the binding pose. ut.ac.ir Key parameters like the Root Mean Square Deviation (RMSD) of the ligand are monitored throughout the simulation. A stable, low RMSD value suggests that the compound remains securely in its binding pocket, indicating a favorable interaction. mdpi.com Furthermore, simulations can elucidate the specific intermolecular interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the ligand-receptor complex and how these interactions evolve over time.

In Silico Prediction of Reactivity and Synthetic Feasibility

Computational chemistry offers tools to predict the chemical reactivity and guide the synthesis of novel compounds. nih.govresearchgate.net For this compound, these methods can identify the most reactive sites on the molecule, thereby predicting the outcome of chemical reactions.

The reactivity of the isatin scaffold is well-documented; the C3-carbonyl group is highly electrophilic and susceptible to nucleophilic attack, serving as a key site for derivatization. nih.gov Computational analysis using Density Functional Theory (DFT) can be used to generate molecular orbital surfaces (HOMO and LUMO) and electrostatic potential maps. nih.gov These maps visually represent the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, calculations would likely confirm the high electrophilicity of the C3-carbonyl and also show how the chloro and methoxy substituents modulate the reactivity of the aromatic ring towards electrophilic substitution.

In terms of synthetic feasibility, computational tools can assist in retrosynthetic analysis by searching databases of known reactions. While fully de novo prediction of synthetic pathways is still a developing area, existing software can suggest potential precursors and reaction conditions based on the target structure, aiding in the efficient design of laboratory synthesis. nih.gov

Emerging Research Directions and Future Perspectives for 6 Chloro 7 Methoxy 1h Indole 2,3 Dione

Design and Synthesis of Advanced Multi-Targeting 6-Chloro-7-methoxy-1H-indole-2,3-dione Derivatives

The development of multi-target-directed ligands (MTDLs) is a contemporary strategy in drug discovery aimed at addressing complex diseases by modulating multiple biological targets simultaneously. The isatin (B1672199) core is a privileged scaffold for designing such agents. mdpi.com Future research will likely focus on creating derivatives of this compound that can interact with multiple targets implicated in diseases like cancer or neurodegenerative disorders.

The design process for these advanced derivatives involves the strategic modification of the isatin core at several key positions. The N1 position can be functionalized with various alkyl or aryl groups to modulate lipophilicity and target engagement. nih.gov The C3 carbonyl group is a common site for derivatization, often converted into hydrazones, thiosemicarbazones, or spiro-oxindoles to introduce new pharmacophoric elements. mdpi.com The aromatic ring, already substituted with chloro and methoxy (B1213986) groups, can be further modified, although this is less common.

For instance, hybrid molecules could be designed by conjugating the 6-chloro-7-methoxyisatin scaffold with other known pharmacophores. An example from related indole (B1671886) derivatives involves creating hybrids that target both serotonin (B10506) transporters and dopamine (B1211576) receptors for potential antidepressant applications. mdpi.comnih.gov The synthesis of these complex molecules often requires multi-step reaction sequences, starting from the parent isatin or its precursors.

Position for DerivatizationPotential ModificationDesired Outcome
N1-positionAlkylation, ArylationModulate lipophilicity, introduce new binding motifs
C3-positionSchiff base, Hydrazone, Spiro-cyclizationCreate new pharmacophores for multi-target activity
Aromatic RingFurther substitution (less common)Fine-tune electronic properties and target selectivity

Exploration of Novel Therapeutic Areas Beyond Established Applications

While isatin derivatives are known for a broad spectrum of activities including anticancer, antiviral, and anti-inflammatory properties, the specific therapeutic potential of this compound is not extensively explored. nih.govdergipark.org.tr A significant future direction is the investigation of this compound in novel therapeutic areas.

One promising, yet underexplored, area is in the treatment of parasitic diseases like malaria. Research on structurally related 6-chloro-7-methoxy-4(1H)-quinolones has shown potent antimalarial activity, effective against multiple stages of the Plasmodium parasite. nih.govnih.govresearchgate.net The shared 6-chloro-7-methoxy substitution pattern suggests that this compound could serve as a scaffold for developing new antimalarial agents. This structural similarity provides a strong rationale for screening this isatin derivative against various Plasmodium strains.

Another area of interest is in neurodegenerative diseases. Isatin and its derivatives have been studied for their potential as inhibitors of beta-amyloid aggregation, a key pathological hallmark of Alzheimer's disease. nih.gov The specific electronic and steric properties conferred by the chloro and methoxy groups on the 6- and 7-positions of the indole ring could influence its interaction with amyloidogenic proteins. Therefore, evaluating the anti-amyloidogenic and neuroprotective effects of this compound represents a valuable avenue for future research. nih.gov

Integration with High-Throughput Screening and Combinatorial Chemistry

Modern drug discovery relies heavily on high-throughput screening (HTS) and combinatorial chemistry to rapidly identify and optimize lead compounds. nih.govopenaccessjournals.com These technologies can be powerfully applied to the this compound scaffold to explore a vast chemical space and identify derivatives with enhanced potency and selectivity for various biological targets.

Combinatorial chemistry allows for the systematic and rapid synthesis of large libraries of related compounds. escholarship.org Starting with the 6-chloro-7-methoxyisatin core, diverse sets of building blocks can be attached at reactive sites (primarily the N1 and C3 positions) to generate a library of thousands of unique derivatives. researchgate.net This approach enables a comprehensive exploration of the structure-activity relationship (SAR) around this specific isatin scaffold.

Once a library of this compound derivatives is synthesized, HTS can be employed to screen these compounds against a panel of biological targets. nuvisan.com For example, a library could be screened against a variety of cancer cell lines to identify compounds with potent and selective cytotoxic activity. nih.gov HTS assays can be designed to measure various endpoints, such as enzyme inhibition, receptor binding, or changes in cellular phenotype. mdpi.com The integration of these two technologies provides an efficient pathway to discover novel therapeutic applications for derivatives of this compound.

TechnologyApplication to this compoundPotential Outcome
Combinatorial ChemistrySynthesis of a large, diverse library of derivativesRapid exploration of chemical space and SAR
High-Throughput ScreeningAutomated testing of the library against biological targetsIdentification of potent and selective "hit" compounds

Development of Prodrug Strategies for Enhanced Delivery and Efficacy

A significant challenge in drug development is achieving optimal pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). Prodrug strategies involve chemically modifying a drug to improve its delivery and efficacy, with the modification being cleaved in vivo to release the active parent drug. nih.gov For this compound, developing prodrugs could enhance its therapeutic potential.

One established prodrug approach for isatin derivatives involves the synthesis of N-hydroxymethylisatin (HMIS) esters. nih.gov This strategy has been successfully applied to non-steroidal anti-inflammatory drugs (NSAIDs) to improve their oral delivery and reduce gastrointestinal toxicity. The N-H group of this compound could be similarly functionalized to create N-acyloxymethyl or other labile prodrug moieties. These prodrugs would be designed to be more lipophilic, potentially enhancing absorption, and to be stable in the gastrointestinal tract while being readily hydrolyzed by plasma or tissue esterases to release the active isatin derivative.

The development of such prodrugs would involve:

Synthesis: Reacting this compound with appropriate reagents to attach a promoiety.

Physicochemical Characterization: Evaluating properties like lipophilicity (e.g., LogP or LogD) and chemical stability at different pH values.

In Vitro Evaluation: Studying the rate of conversion to the parent drug in simulated biological fluids like human plasma or liver homogenates.

In Vivo Studies: Assessing the pharmacokinetic profile and efficacy of the prodrug compared to the parent compound.

Application of Artificial Intelligence and Machine Learning in Drug Discovery for Indole-2,3-diones

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid analysis of large datasets to predict the properties and activities of new molecules. jsr.orgnih.gov These computational tools can be applied to the this compound scaffold to accelerate the design and optimization of new drug candidates.

One key application is the development of Quantitative Structure-Activity Relationship (QSAR) models. By training ML algorithms on a dataset of isatin derivatives with known biological activities, a predictive model can be built. nih.gov This model can then be used to predict the activity of virtual or newly synthesized 6-chloro-7-methoxyisatin derivatives, helping to prioritize which compounds to synthesize and test. mdpi.com This approach saves significant time and resources compared to traditional trial-and-error methods.

AI and ML can also be used for:

De Novo Drug Design: Generative models can design entirely new molecules based on the 6-chloro-7-methoxyisatin scaffold that are predicted to have high activity and desirable ADME properties. jsr.org

Target Prediction: Algorithms can predict the most likely biological targets for this compound and its derivatives by analyzing their structural features and comparing them to known ligands.

Virtual Screening: ML models can be used to screen large virtual libraries of compounds to identify those most likely to bind to a specific target, complementing traditional HTS. nih.gov

For example, computational methods like molecular docking and molecular dynamics have been used to design new isatin derivatives as potential inhibitors of cyclin-dependent kinase 2 (CDK2), an important target in cancer therapy. mdpi.comresearchgate.netnih.gov These same techniques can be applied to this compound to design potent and selective inhibitors for various therapeutic targets.

Sustainability and Scalability of Synthetic Routes for this compound

As a compound moves from discovery to development, the sustainability and scalability of its synthesis become critical. Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com Future research on this compound should focus on developing environmentally friendly and economically viable synthetic routes.

Traditional methods for synthesizing substituted isatins, such as the Sandmeyer and Stolle syntheses, often use harsh reagents and produce significant waste. nih.govbiomedres.us Modern approaches seek to improve upon these classic methods. For example, modified Sandmeyer processes have been developed to circumvent some of the limitations of the classical route, especially for more complex substituted anilines. nih.gov

Future efforts in this area could include:

Catalytic Methods: Developing catalytic reactions that use less toxic and more efficient catalysts, potentially avoiding stoichiometric amounts of harsh reagents. rsc.org

Green Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol (B145695), or supercritical CO2.

Energy Efficiency: Utilizing energy-efficient techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption. researchgate.netnih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thereby minimizing waste.

A reported synthesis for the related 6,7-dimethoxyisatin involves the reduction and cyclization of 2-nitro-3,4-dimethoxymandelonitrile. researchgate.net Adapting and optimizing such routes for this compound using green chemistry principles will be essential for its potential large-scale production.

Q & A

Q. What are the key synthetic pathways for 6-chloro-7-methoxy-1H-indole-2,3-dione, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the indole core. Chlorination at the 6-position is achieved using reagents like N-chlorosuccinimide (NCS) in polar aprotic solvents (e.g., DMF) at 0–25°C . Methoxylation at the 7-position may employ nucleophilic substitution with sodium methoxide under reflux in ethanol . Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 for indole:NCS) and monitoring reaction progress via TLC or HPLC. Impurities from over-chlorination can be minimized by controlling reaction times (<4 hours) .

Q. How do spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

  • Methodological Answer :
  • 1H NMR : Aromatic protons in the indole ring appear as doublets (δ 7.2–7.5 ppm), with downfield shifts for H-5 due to electron-withdrawing chloro and methoxy groups. The methoxy singlet is typically at δ 3.8–4.0 ppm .
  • 13C NMR : Carbonyl signals (C-2,3) resonate at δ 170–180 ppm. The methoxy carbon appears at δ 55–57 ppm .
  • IR : Strong absorption bands at ~1700 cm⁻¹ (C=O stretching) and ~1250 cm⁻¹ (C-O of methoxy) confirm functional groups .

Q. What are the stability considerations for storing this compound under laboratory conditions?

  • Methodological Answer : The compound is sensitive to light and moisture. Storage in amber glass vials under inert gas (N₂/Ar) at –20°C is recommended. Degradation products (e.g., hydrolyzed diones) can be monitored via HPLC with a C18 column (acetonitrile/water gradient) .

Advanced Research Questions

Q. How does the electronic effect of the 7-methoxy group influence the reactivity of this compound in electrophilic substitution reactions?

  • Methodological Answer : The methoxy group acts as an electron-donating substituent, activating the indole ring at the 4- and 5-positions for electrophilic attack. Reactivity can be quantified using DFT calculations (e.g., Fukui indices) to predict regioselectivity. Experimental validation involves nitration (HNO₃/AcOH) or bromination (Br₂/CHCl₃), followed by LC-MS analysis of products .

Q. What strategies resolve contradictions in reported biological activities of this compound across different cell lines?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., serum concentration, incubation time) or off-target effects. Standardize protocols using:
  • Dose-response curves (IC₅₀ values across 3+ replicates).
  • Selectivity profiling (kinase/GPCR panels) to identify primary targets.
  • Metabolic stability assays (e.g., microsomal half-life) to rule out pharmacokinetic variability .

Q. How can computational modeling (e.g., molecular docking) guide the design of analogs with enhanced binding affinity to serotonin receptors?

  • Methodological Answer :
  • Ligand preparation : Optimize protonation states (pH 7.4) and generate 3D conformers using software like OpenBabel.
  • Receptor selection : Use crystal structures (PDB: 6WGT for 5-HT₂A) for docking simulations (AutoDock Vina).
  • Binding energy analysis : Prioritize analogs with ΔG < –8 kcal/mol and hydrogen bonds to key residues (e.g., Asp155) .

Q. What advanced chromatographic techniques separate this compound from structurally similar byproducts?

  • Methodological Answer :
  • HPLC : Use a chiral stationary phase (e.g., Chiralpak IA) with a hexane/isopropanol gradient (85:15 → 70:30) to resolve enantiomers.
  • UPLC-MS/MS : Employ a BEH C18 column (1.7 µm particles) and MRM transitions (m/z 226 → 181 for quantification) .

Key Research Challenges

  • Synthetic Scalability : Multi-step sequences require costly catalysts (e.g., Pd for cross-couplings) .
  • Biological Target Validation : Off-target effects complicate mechanistic studies; CRISPR knockouts are recommended .

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